molecular formula C21H26N2O B586667 2-Formyl Trimipramine-d3 CAS No. 1794938-94-5

2-Formyl Trimipramine-d3

Cat. No. B586667
M. Wt: 325.47
InChI Key: YYRCDLPADGLYAJ-BMSJAHLVSA-N
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Description

“2-Formyl Trimipramine-d3” is a compound used in the preparation of a labeled Trimipramine metabolite. It has a molecular formula of C21H23D3N2O and a molecular weight of 325.46 .


Molecular Structure Analysis

The molecular structure of “2-Formyl Trimipramine-d3” is based on its molecular formula, C21H23D3N2O . The compound is a light brown oil .


Physical And Chemical Properties Analysis

“2-Formyl Trimipramine-d3” is a light brown oil with a molecular weight of 325.46 and a molecular formula of C21H23D3N2O .

Scientific Research Applications

Dopaminergic and Adrenergic System Modulation

Studies have shown that trimipramine, closely related to 2-Formyl Trimipramine-d3, impacts the dopaminergic and adrenergic systems. For instance, repeated administration of trimipramine was found to induce adaptive changes in the dopaminergic and α1-adrenergic systems, as evidenced by increased responsiveness of brain dopamine D2 and D3 receptors, as well as α1-adrenergic receptors in animal models (Maj, Rogóż, Skuza, & Margas, 1998). These findings suggest a mechanism for the antidepressant activity of trimipramine that does not involve reuptake inhibition.

Neuropharmacological Profile

Trimipramine's unique neuropharmacological profile has been compared with that of other antidepressants and antipsychotics. It does not inhibit neuronal transmitter uptake and has been shown to have affinities for certain dopamine, noradrenaline, and serotonin receptor subtypes, classifying it as an atypical neuroleptic drug (Gross, Xie, & Gastpar, 1991).

Analytical Applications

Trimipramine-d3, as an isotopic labelled internal standard, has been used in analytical techniques. For instance, it was utilized in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of doxazosin and verapamil in human serum (Chytil et al., 2010).

Chiral Separations in Nonaqueous Capillary Electrophoresis

Nonaqueous capillary electrophoresis (NACE) methods, involving trimipramine, have been developed for chiral separations of pharmaceutical racemic amines, contributing to the understanding of drug interactions and properties at a molecular level (Wang & Khaledi, 1996).

Safety And Hazards

While specific safety and hazard information for “2-Formyl Trimipramine-d3” is not available, Trimipramine, a related compound, has been noted to have potential interactions with certain medications and may cause side effects .

properties

CAS RN

1794938-94-5

Product Name

2-Formyl Trimipramine-d3

Molecular Formula

C21H26N2O

Molecular Weight

325.47

IUPAC Name

11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde

InChI

InChI=1S/C21H26N2O/c1-16(13-22(2)3)14-23-20-7-5-4-6-18(20)9-10-19-12-17(15-24)8-11-21(19)23/h4-8,11-12,15-16H,9-10,13-14H2,1-3H3/i2D3

InChI Key

YYRCDLPADGLYAJ-BMSJAHLVSA-N

SMILES

CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CN(C)C

synonyms

5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde-d3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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